CYP2C19-Selective Formation of α-Hydroxy Sertraline Ketone vs. CYP2B6-Mediated N-Desmethyl Sertraline: A 90% Reduction in Poor Metabolizers
In a study of 470 patients (769 TDM measurements), the formation of α-hydroxy sertraline ketone was found to be predominantly CYP2C19-dependent, in contrast to N-desmethyl sertraline which is primarily CYP2B6-mediated. CYP2C19 poor metabolizers (PMs; n=16) exhibited approximately 90% lower levels of the target compound compared to normal metabolizers (NMs; n=92) (P < 0.001). In comparison, CYP2B6 PMs (n=25) showed only a 21.5% reduction in N-desmethyl sertraline metabolic ratio versus NMs (n=274) (P = 0.02) [1]. This differential enzymatic dependency means that the target compound serves as a specific, highly sensitive biomarker of CYP2C19 activity, whereas desmethylsertraline primarily reflects CYP2B6 function.
| Evidence Dimension | Metabolite level reduction in genetically defined poor metabolizers vs. normal metabolizers |
|---|---|
| Target Compound Data | α-Hydroxy sertraline ketone: ~90% reduction in CYP2C19 PMs vs. NMs (P < 0.001) |
| Comparator Or Baseline | N-Desmethyl sertraline: 21.5% reduction in CYP2B6 PMs vs. NMs (P = 0.02) |
| Quantified Difference | Approximately 4.2-fold greater reduction for target compound in its primary enzyme PMs vs. comparator in its primary enzyme PMs |
| Conditions | 470 patients; semiquantitative levels by reprocessed high-resolution mass spectral data from routine TDM samples; CYP2C19 and CYP2B6 genotype-translated phenotype subgroups |
Why This Matters
For laboratories performing CYP2C19 pharmacogenomic inference or sertraline TDM, this compound provides a ~90% dynamic range for detecting CYP2C19 deficiency, whereas desmethylsertraline offers only ~21.5% for CYP2B6, making substitution analytically invalid.
- [1] Bråten LS, Tovik Wollmann BM, Molden E, Kringen MK. Metabolite Profiles of Sertraline in Relation to Genotype-Predicted Phenotypes of CYP2B6 and CYP2C19—A Study on 470 Patients. Ther Drug Monit. 2026; doi:10.1097/FTD.0000000000001435. View Source
